molecular formula C7H12ClN3O B13068307 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL

Cat. No.: B13068307
M. Wt: 189.64 g/mol
InChI Key: QESTUOMVYNGKEH-UHFFFAOYSA-N
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Description

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL typically involves the reaction of 3-amino-4-chloropyrazole with butan-2-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloropyrazole: Similar in structure but lacks the butan-2-ol moiety.

    4-(3-Amino-1H-pyrazol-1-YL)butan-2-OL: Similar but without the chlorine atom.

    4-(3-Amino-4-bromo-1H-pyrazol-1-YL)butan-2-OL: Similar but with a bromine atom instead of chlorine.

Uniqueness

4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which can significantly influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

4-(3-amino-4-chloropyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H12ClN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10)

InChI Key

QESTUOMVYNGKEH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C(=N1)N)Cl)O

Origin of Product

United States

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